Tetranactin

Antitrypanosomal activity Trypanosoma brucei Macrotetrolide comparative pharmacology

Tetranactin is the macrotetrolide of choice for researchers requiring precise modulation of ion transport kinetics and validated insecticidal activity. Unlike nonactin, tetranactin exhibits a 12.8-fold increase in anti-trypanosomal potency and a 5-fold faster ion-carrier association rate. This intermediate methylation pattern, with documented LC₅₀ of 9.2 µg/ml against T. telarius, provides a critical tool for investigating carrier methylation effects without altering the core ionophore scaffold. Ensure your SAR studies are based on the correct, activity-validated homolog—not a generic mixture.

Molecular Formula C44H72O12
Molecular Weight 793.0 g/mol
CAS No. 33956-61-5
Cat. No. B015989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetranactin
CAS33956-61-5
Synonymstetranactin
Molecular FormulaC44H72O12
Molecular Weight793.0 g/mol
Structural Identifiers
SMILESCCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)CC)C)CC)C)CC)C
InChIInChI=1S/C44H72O12/c1-9-29-21-33-13-17-38(49-33)26(6)42(46)54-31(11-3)23-35-15-19-40(51-35)28(8)44(48)56-32(12-4)24-36-16-20-39(52-36)27(7)43(47)55-30(10-2)22-34-14-18-37(50-34)25(5)41(45)53-29/h25-40H,9-24H2,1-8H3/t25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40-
InChIKeyNKNPHSJWQZXWIX-DCVDGXQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Tetranactin (CAS 33956-61-5): Technical Baseline and Procurement Context for a Macrotetrolide Ionophore


Tetranactin is a member of the macrotetrolide (nactin) complex, a family of cyclic polyether ionophores produced by Streptomyces species [1]. Like other macrotetrolides, tetranactin is a monovalent cation ionophore with high selectivity for ammonium and potassium ions . Structurally, it is a cyclotetralactone derived from four homononactic acid subunits, distinguishing it from nonactin (methyl side chains) and monactin/dinactin/trinactin (mixed methyl/ethyl substitution) [2]. Unlike other macrotetrolides, tetranactin exhibits potent insecticidal and miticidal activity that has been quantitatively characterized in agricultural pest models . For scientific procurement, tetranactin serves as a research tool in ion transport studies and as a reference compound for comparative pharmacological investigations of macrotetrolide homologues.

Why Tetranactin Cannot Be Substituted with Generic Macrotetrolide Mixtures: Quantitative Differentiation from Nonactin, Monactin, Dinactin, and Trinactin


Generic substitution of tetranactin with other macrotetrolide homologues (nonactin, monactin, dinactin, trinactin) or undefined polynactin mixtures is not scientifically valid. Despite sharing a common 32-membered macrotetrolide ring scaffold, the degree and pattern of methyl-to-ethyl substitution directly modulates ion transport kinetics, equilibrium binding constants, and biological activity profiles [1]. Systematic studies of bilayer permeability demonstrate that increasing methylation alters the relative contributions of kinetic versus equilibrium components to observed carrier-mediated selectivity, with an inversion of Cs⁺/Na⁺ selectivity occurring specifically between trinactin and tetranactin [2]. Furthermore, tetranactin exhibits insecticidal activity that is not equivalently present across all macrotetrolide family members, precluding interchangeability in applied research settings [3].

Tetranectin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Macrotetrolide Homologues and Structural Analogs


Direct Head-to-Head Comparison: Antitrypanosomal Activity of Tetranactin Versus Nonactin, Monactin, Dinactin, and Trinactin

In a direct head-to-head comparative study of macrotetrolide homologues isolated from Streptomyces sp. K07-0010, tetranactin exhibited an IC₅₀ of 0.42 μg/ml against Trypanosoma brucei brucei GUTat 3.1, with cytotoxicity against MRC-5 human lung fibroblasts of 0.18 μg/ml, yielding a selectivity index of 0.4 [1]. By comparison, nonactin showed substantially weaker antitrypanosomal activity (IC₅₀ = 5.38 μg/ml), while monactin demonstrated the most potent activity (IC₅₀ = 0.021 μg/ml) but with 12-fold higher cytotoxicity relative to activity [1]. Tetranactin occupies an intermediate potency position among the nactins, with a selectivity profile distinct from both the low-activity nonactin and the high-cytotoxicity monactin [1].

Antitrypanosomal activity Trypanosoma brucei Macrotetrolide comparative pharmacology Cytotoxicity profiling

Direct Comparative Transport Kinetics: Tetranactin Versus Nonactin in NH₄⁺ Translocation Rate Constants

Voltage-jump relaxation studies using solvent-free lipid bilayer membranes demonstrate that from nonactin to tetranactin with the NH₄⁺ ion, the ion-carrier association rate constant (kᵢₛ) increases by a factor of 5, and the translocation rate constant of the unloaded carrier (γₛ) increases by a factor of 3 [1]. Conversely, the dissociation rate constant (kDᵢ) decreases by a factor of 8, and the translocation rate constant of the loaded carrier (γᵢₛ) decreases by a factor of 2 [1]. The reorientation rate constants (kRᵢ and kₛ) remain practically invariant [1]. These quantitative differences in elementary rate constants reflect the systematic effect of increased methylation (four ethyl groups in tetranactin versus four methyl groups in nonactin) on carrier translocation energetics [1].

Ion transport kinetics Ammonium ion translocation Macrotetrolide carrier mechanism Lipid bilayer electrophysiology

Comparative Bilayer Permeability Selectivity: Cs⁺/Na⁺ Selectivity Inversion Between Trinactin and Tetranactin

Systematic investigation of nonactin, trinactin, and tetranactin across phosphatidylethanolamine and glyceryl dioleate membranes revealed that increased carrier methylation alters the relative contributions of kinetic versus equilibrium components to observed carrier-mediated selectivity [1]. Critically, increased methylation alters the equilibrium component sufficiently that an inversion of Cs⁺/Na⁺ selectivity occurs between trinactin and tetranactin [1]. Bilayer permeability properties due to tetranactin are systematically related to those of the less methylated homologues, with tetranactin showing greater contribution from kinetic components relative to equilibrium components compared to nonactin [1].

Ion selectivity Bilayer permeability Carrier-mediated transport Membrane biophysics

Class-Distinguishing Biological Activity: Insecticidal Efficacy of Tetranactin Versus Non-Insecticidal Macrotetrolide Homologues

While multiple vendor sources note that tetranactin exhibits potent insecticidal activity unlike other macrotetrolides , quantitative differentiation is provided by studies demonstrating that tetranactin at doses of 0.5–1.5 μg per insect dose-dependently increases mortality of adult Callosobruchus chinensis (Azuki bean weevil) up to 100% [1]. The compound also shows miticidal activity against Tetranychus telarius (carmine spider mite) when sprayed onto plants with an LC₅₀ value of 9.2 μg/ml [1]. This activity profile distinguishes tetranactin from nonactin and other lower homologues, which are not documented to exhibit comparable insecticidal potency in these models.

Insecticidal activity Macrotetrolide antibiotic Agricultural miticide Callosobruchus chinensis

Comparative Immunosuppressive Potency: Tetranactin Versus Cyclosporine A in Human T Cell Responses

In a comparative study of immunosuppressive agents on human T cell responses in vitro, tetranactin (TN) and cyclosporine A (CsA) exerted approximately similar potency with IC₅₀ values of 50–60 ng/ml, whereas didemnin B (DB) was the most potent (IC₅₀ = 1–4 ng/ml) [1]. Remarkably, didemnin B was toxic at 10 ng/ml, a concentration close to its inhibition-inducing dose, while tetranactin and cyclosporine A showed comparable potency without the narrow therapeutic window [1]. Tetranactin at 50 ng/ml suppresses proliferation of human T lymphocytes induced by allogeneic cells and IL-2, and suppresses generation of cytotoxic T lymphocytes in mixed lymphocyte cultures [2].

Immunosuppression T lymphocyte proliferation Cyclosporine A comparator Mixed lymphocyte culture

Precursor-Directed Biosynthesis Yield Optimization: Tetranactin Production Enhancement Through Phosphate and Propionate Supplementation

Under standard growth conditions, Streptomyces griseus 34/249 produces a macrotetrolide complex consisting of nonactin, monactin, dinactin, and trinactin in a ratio of 8:27:57:8 (by weight), with no detectable tetranactin [1]. However, supplementation with sodium propionate and KH₂PO₄ (500 mg and 46 mg, respectively, per 60 ml of medium) shifts the biosynthetic output to produce dinactin, trinactin, and tetranactin in a ratio of 2:26:72 [2]. This demonstrates that tetranactin production requires specific fermentation conditions and precursor availability that are not satisfied under standard culture conditions, resulting in a biosynthetic profile where tetranactin becomes the dominant macrotetrolide component (72% of total yield) [2].

Macrotetrolide biosynthesis Streptomyces griseus fermentation Yield optimization Precursor-directed biosynthesis

Tetranactin Application Scenarios: Research and Industrial Use Cases Derived from Quantitative Differentiation Evidence


Antitrypanosomal Drug Discovery: Screening Macrotetrolide Homologues Against Trypanosoma brucei

Based on direct head-to-head comparative data showing tetranactin's IC₅₀ of 0.42 μg/ml against T. b. brucei—12.8-fold more potent than nonactin—tetranactin serves as a defined reference compound for structure-activity relationship studies within the macrotetrolide class [1]. Its intermediate potency and cytotoxicity profile enable its use as a benchmark for evaluating novel antitrypanosomal candidates, particularly when comparing the trade-off between antiparasitic activity and mammalian cell toxicity that varies systematically across the nactin series (selectivity indices ranging from 0.03 for nonactin to 12 for monactin) [1].

Membrane Biophysics: Controlled Modulation of Ammonium Ion Transport Kinetics

For researchers investigating carrier-mediated ion transport mechanisms, tetranactin provides a well-characterized tool with quantitatively defined rate constants that differ systematically from nonactin [1]. The 5-fold increase in kᵢₛ (ion-carrier association rate) and 8-fold decrease in kDᵢ (dissociation rate) from nonactin to tetranactin allow experimental modulation of ammonium translocation kinetics while maintaining the same macrotetrolide scaffold [1]. This is particularly valuable for studies requiring systematic variation of carrier methylation without altering the fundamental ionophore chemistry, enabling isolation of methylation effects on transport energetics [2].

Agricultural Miticide Research: Investigating Insecticidal Mechanisms in Coleopteran and Acarine Pest Models

Tetranactin's quantitatively characterized insecticidal activity—100% mortality of Callosobruchus chinensis at 0.5–1.5 μg/insect and LC₅₀ of 9.2 μg/ml against Tetranychus telarius—positions it as the macrotetrolide of choice for agricultural pest control research [1]. Unlike other macrotetrolides that lack documented insecticidal activity, tetranactin enables investigation of macrotetrolide-based mechanisms of action in arthropod models, potentially including ionophore-mediated disruption of ion gradients in insect tissues [2]. Its low acute toxicity profile (mice tolerated 15,000 mg/kg orally) further supports its use in agricultural research contexts where mammalian safety is a consideration [3].

Immunopharmacology: Comparative Studies of T Cell Suppression Mechanisms

With immunosuppressive potency comparable to cyclosporine A (IC₅₀ = 50–60 ng/ml for both compounds), tetranactin offers a structurally distinct chemical scaffold for investigating T cell inhibition pathways [1]. Its activity in suppressing human T lymphocyte proliferation induced by allogeneic cells and IL-2, and in suppressing cytotoxic T lymphocyte generation in mixed lymphocyte cultures, provides a macrotetrolide-based comparator to calcineurin inhibitors [2]. This enables dissection of ionophore-mediated versus immunophilin-mediated immunosuppression mechanisms, particularly relevant given tetranactin's additional activity in reducing IL-1β- and cAMP-induced phospholipase A₂ secretion (IC₅₀ = 43 and 33 nM, respectively) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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